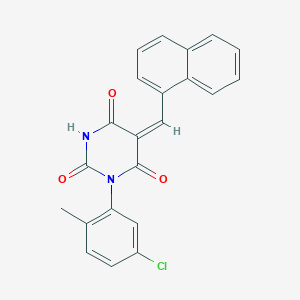![molecular formula C19H16BrNOS B4933118 2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)
2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide, also known as BNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BNTA is a thioamide derivative of naphthalene and is known for its unique structural and chemical properties that make it an ideal candidate for drug development. In
科学研究应用
2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide has been found to have a wide range of potential applications in the field of medicinal chemistry. It has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, reduce inflammation, and fight against bacterial infections. This compound has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
作用机制
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body and to inhibit the growth of cancer cells. This compound has also been found to have antioxidant properties, which may help to protect the body against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide is its ease of synthesis, which makes it an ideal candidate for drug development. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in treating certain diseases.
未来方向
There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound may be able to reduce the levels of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential as a neuroprotective agent. Research has suggested that this compound may be able to protect the brain against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating various diseases.
合成方法
The synthesis of 2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. The resulting compound is then reacted with 3-bromobenzyl mercaptan in the presence of a base to produce this compound. The synthesis method for this compound is relatively simple and can be carried out in a laboratory setting with ease.
属性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNOS/c20-16-8-3-5-14(11-16)12-23-13-19(22)21-18-10-4-7-15-6-1-2-9-17(15)18/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOUGFRESPBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)

![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4933090.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)
![1-(cyclopropylcarbonyl)-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4933106.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933113.png)


